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Introduction

Keth-seq is a chemical probing method that enables transcriptome-wide mapping of RNA
secondary structure in vivo. This technique utilizes a novel reagent, N3-kethoxal, which rapidly
and specifically labels the Watson-Crick face of single-stranded guanine (G) residues within
living cells.[1][2] The resulting covalent adducts induce stops during reverse transcription,
allowing for the identification of unpaired guanines at single-nucleotide resolution through next-
generation sequencing. The azide (N3) group on the kethoxal molecule provides a
bioorthogonal handle for enrichment of modified RNA fragments, enhancing the signal-to-noise
ratio.[1][3] Keth-seq offers a powerful tool for investigating RNA structure dynamics in its native
cellular environment, providing critical insights into gene regulation, RNA-protein interactions,
and the development of RNA-targeted therapeutics.

Principle of Keth-seq

Keth-seq leverages the specific chemical reactivity of N3-kethoxal towards guanines in single-
stranded RNA. In contrast, guanines involved in base-pairing or protein binding are protected

from modification. The fast cell permeability and reactivity of N3-kethoxal allow for a snapshot
of the RNA structurome at a specific moment in time.[1] Following in vivo labeling, total RNA is
extracted, and the azide-modified RNAs are biotinylated via a copper-free click reaction. These
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biotinylated RNAs can then be enriched. During reverse transcription, the bulky adduct on the
guanine base stalls the reverse transcriptase, creating cDNA fragments that terminate one
nucleotide 3' to the modified base. Sequencing of these fragments reveals the positions of
accessible guanines across the transcriptome.
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Caption: Principle of Keth-seq for in vivo RNA mapping.

Experimental Protocol

This protocol details the in vivo application of Keth-seq in mammalian cells.

Part 1: In Vivo Labeling and RNA Extraction

e Cell Culture: Culture mammalian cells (e.g., mESCs or HelLa cells) to a confluence of 70-
80%.

o N3-kethoxal Treatment:

o Prepare a 500 mM stock solution of N3-kethoxal in DMSO.
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o Dilute the N3-kethoxal stock solution in pre-warmed (37°C) cell culture medium to a final
concentration of 5 mM. It is crucial to pre-warm the medium to ensure N3-kethoxal
dissolves properly.[4]

o For adherent cells, remove the existing medium and add the N3-kethoxal-containing
medium. For suspension cells, pellet the cells and resuspend them in the labeling
medium.

o Incubate the cells for 5-10 minutes at 37°C in a CO2 incubator.[5]

e RNA Isolation:
o Immediately after incubation, wash the cells twice with ice-cold PBS.

o Extract total RNA from the cells using a standard RNA extraction method, such as TRIzol
reagent, following the manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

Part 2: Keth-seq Library Preparation

This part of the protocol requires careful handling to preserve the N3-kethoxal adducts. Borate
buffer should be used in all steps prior to reverse transcription to stabilize the adducts.[1]

 Biotinylation of N3-kethoxal Labeled RNA:

o In a 50 pL reaction, combine:

Up to 20 pg of N3-kethoxal labeled total RNA

2.5 pL of 20 mM DBCO-biotin (in DMSO)

5 uL of 10x borate buffer (500 mM Boric acid, pH 8.0)

Nuclease-free water to 50 pL
o Incubate at 37°C for 1.5 hours with gentle shaking.

o Purify the biotinylated RNA using an RNA cleanup Kit.
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RNA Fragmentation:

o Fragment the biotinylated RNA to an average size of 150-350 nucleotides by sonication.[4]
Note: Do not use enzymatic or heat fragmentation methods as they can affect the N3-
kethoxal adducts.[1]

End Repair and 3' Adapter Ligation:
o Perform end-repair using T4 Polynucleotide Kinase (PNK).

o Ligate a 3' adapter (/SrApp/TGGAATTCTCGGGTGCCAAGG/3ddC/) to the fragmented
RNA.

Sample Splitting for Control:

o At this stage, the sample is split. A small portion (e.g., 10%) is used to create the N3-
kethoxal-removal library (control), while the majority (e.g., 90%) is used for the main Keth-
seq library.[1]

N3-kethoxal Removal (for control library):
o To the control sample portion, add GTP to a final concentration of 50 mM.

o Incubate at 37°C for 6 hours or at 95°C for 10 minutes to remove the N3-kethoxal
adducts.[1]

Reverse Transcription:

o Perform reverse transcription on both the main sample and the control sample using a
reverse transcriptase such as SuperScript Ill. The N3-kethoxal adducts will cause the
reverse transcriptase to stall, generating cDNAs that terminate at the position of the
modified guanine.

Library Construction and Sequencing:

o Proceed with standard library construction protocols, including second-strand synthesis,
adapter ligation, PCR amplification, and size selection.
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o Sequence the libraries on a high-throughput sequencing platform.

Data Presentation

Parameter Typical Value/lRange Notes
) For in vivo labeling of
N3-kethoxal Concentration 5 mM )
mammalian cells.[4]
Rapid labeling captures a
Labeling Time 5-10 minutes snapshot of the RNA
structurome.[5]
) o Demonstrates high selectivity
Guanine Specificity >80% of RT stops at G )
of N3-kethoxal for guanine.[1]
) ) ) Keth-seq is a highly
Replicate Correlation High (Pearson R > 0.9) ]
reproducible method.[1]
) o Recommended for
Sequencing Read Depth >100 million reads

transcriptome-wide analysis.[6]

Data Analysis Workflow

The data analysis pipeline for Keth-seq aims to identify reverse transcription stop sites and

calculate a reactivity score for each guanine base.

e Read Trimming and Alignment:
o Trim adapter sequences from the raw sequencing reads.
o Align the trimmed reads to the reference transcriptome.

« |dentification of RT Stop Sites:

o For each aligned read, identify the 5' end, which corresponds to the reverse transcription

stop site.

o Count the number of stops at each nucleotide position.
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Calculation of Reactivity Scores:
o Normalize the stop counts to account for variations in gene expression levels.

o Subtract the background signal from the no-treatment or N3-kethoxal-removal control

library.

o The resulting value represents the reactivity score for each guanine, which is proportional

to its accessibility.
Structural Inference:

o Use the reactivity scores as constraints in RNA secondary structure prediction algorithms

to generate models of RNA structure.
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Caption: Keth-seq experimental and data analysis workflow.
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Conclusion

Keth-seq provides a robust and reliable method for the transcriptome-wide analysis of RNA
secondary structure within living cells. Its high specificity for single-stranded guanines and the
ability to enrich for modified fragments make it a valuable tool for researchers in molecular
biology, drug discovery, and genomics. The detailed protocol and data analysis workflow
presented here offer a comprehensive guide for the successful implementation of Keth-seq in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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